molecular formula C11H14BrNOS B8010015 (4-Bromothiophen-2-yl)(4-methylpiperidin-1-yl)methanone

(4-Bromothiophen-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B8010015
M. Wt: 288.21 g/mol
InChI Key: ZIPVGRLGCUMFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromothiophen-2-yl)(4-methylpiperidin-1-yl)methanone is an organic compound that features a brominated thiophene ring and a methyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of the Methanone Linkage: The brominated thiophene is then reacted with a suitable piperidine derivative, such as 4-methylpiperidine, under basic conditions. This step often involves the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig coupling.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Palladium catalysts, bases like K2CO3

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophenes

Scientific Research Applications

(4-Bromothiophen-2-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine moiety.

    Material Science: The compound’s thiophene ring makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can serve as a probe for studying biological pathways involving thiophene derivatives.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(4-methylpiperidin-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The piperidine moiety can enhance its binding affinity to certain biological targets, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromothiophen-2-yl)(piperidin-1-yl)methanone
  • (4-Bromothiophen-2-yl)(2-methylpiperidin-1-yl)methanone

Uniqueness

(4-Bromothiophen-2-yl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of both a brominated thiophene ring and a methyl-substituted piperidine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-8-2-4-13(5-3-8)11(14)10-6-9(12)7-15-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPVGRLGCUMFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.